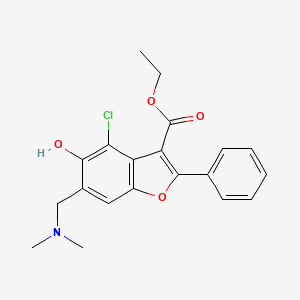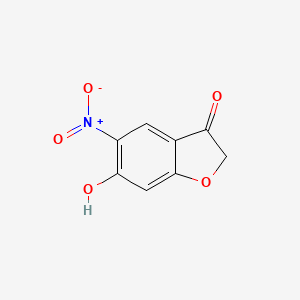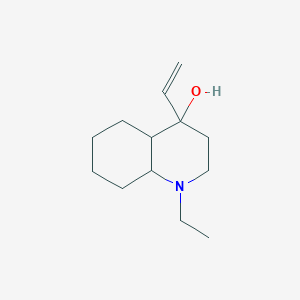
2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-((2-methoxyphenyl)thio)-1H-purine is an organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 2-position and a (2-methoxyphenyl)thio group at the 6-position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((2-methoxyphenyl)thio)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The (2-methoxyphenyl)thio group is introduced through a nucleophilic substitution reaction. This involves the reaction of the chlorinated purine with 2-methoxythiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-((2-methoxyphenyl)thio)-1H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The (2-methoxyphenyl)thio group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thioether group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 2-position.
Aplicaciones Científicas De Investigación
2-Chloro-6-((2-methoxyphenyl)thio)-1H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-((2-methoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets. The chlorine atom and the (2-methoxyphenyl)thio group play a crucial role in its binding affinity and specificity. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-((2-methoxyphenyl)thio)pyridine
- 2-Chloro-6-(2-methoxyphenyl)pyrazine
- 2-Chloro-6-(2-methoxyphenyl)nicotinic acid
Uniqueness
2-Chloro-6-((2-methoxyphenyl)thio)-1H-purine is unique due to its specific substitution pattern on the purine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
646510-26-1 |
|---|---|
Fórmula molecular |
C12H9ClN4OS |
Peso molecular |
292.74 g/mol |
Nombre IUPAC |
2-chloro-6-(2-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H9ClN4OS/c1-18-7-4-2-3-5-8(7)19-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H,14,15,16,17) |
Clave InChI |
TWQRUJSYNRQEDT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1SC2=NC(=NC3=C2NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)



![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)






